1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride
Overview
Description
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C9H12ClN5. It is characterized by a triazole ring attached to a phenylmethyl group, which is further connected to a hydrazine group. This compound appears as a white to off-white crystalline powder and is sparingly soluble in water .
Preparation Methods
The synthesis of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride involves several steps. One common method includes the reaction of 4-(1,2,4-triazol-1-ylmethyl)phenylamine hydrochloride with sodium nitrite in the presence of hydrochloric acid at low temperatures to form a diazonium salt. This intermediate is then reacted with sodium sulfite under nitrogen atmosphere to yield the desired product.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. In the context of its antitumor activity, it is believed to interfere with cellular processes that are critical for tumor growth and survival. The exact molecular pathways and targets are still under investigation, but it is known to be involved in the synthesis of pyrazolylbenzyltriazoles, which may play a role in its biological effects.
Comparison with Similar Compounds
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:
- [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine hydrochloride
- 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole
- 4-(1,2,4-Triazole-1-yl)methylphenylhydrazine hydrochloride
These compounds share similar structural features but may differ in their specific chemical properties and biological activities.
Biological Activity
1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride (CAS No. 154748-67-1) is a synthetic compound characterized by a triazole ring linked to a hydrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment.
- Molecular Formula : C9H12ClN5
- Molecular Weight : 225.68 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Sparingly soluble in water
The biological activity of this compound is thought to involve interference with critical cellular processes associated with tumor growth and survival. Although specific molecular targets remain under investigation, the compound is believed to affect pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Research indicates that compounds containing the triazole moiety exhibit significant antitumor properties. For instance, studies have shown that related triazole derivatives can inhibit cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In one study, a derivative of triazole exhibited an IC50 value of 6.2 μM against HCT-116 cells, suggesting strong cytotoxic potential .
Antimicrobial Properties
The compound's structure allows it to exhibit antimicrobial activities. Triazole derivatives have been reported to possess antibacterial and antifungal properties. Specifically, studies on similar compounds have highlighted their effectiveness against various pathogens, making them candidates for further development as antimicrobial agents .
Study on Anticancer Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazoles and tested their effects on human cancer cell lines. The study found that certain derivatives showed promising results in inhibiting cell growth and inducing apoptosis in cancer cells. For example:
- Compound A : IC50 = 12 μM against MCF-7 cells.
- Compound B : IC50 = 8 μM against HCT-116 cells.
These findings suggest that modifications to the hydrazine and triazole components can enhance biological activity .
Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial efficacy of various triazole derivatives against common bacterial strains. The results indicated that:
- Compound C : Effective against Staphylococcus aureus with an MIC of 25 μg/mL.
- Compound D : Displayed antifungal activity against Candida albicans with an MIC of 15 μg/mL.
These results support the potential use of triazole derivatives in treating infections caused by resistant strains .
Summary of Biological Activities
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14;/h1-4,6-7,13H,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSGWKNUHMEHOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633470 | |
Record name | 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212248-62-9, 154748-67-1 | |
Record name | 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212248-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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